molecular formula C13H22BNO4 B2579772 (2-((Bis(2-methoxyethyl)amino)methyl)phenyl)boronic acid CAS No. 1312921-54-2

(2-((Bis(2-methoxyethyl)amino)methyl)phenyl)boronic acid

Cat. No. B2579772
CAS RN: 1312921-54-2
M. Wt: 267.13
InChI Key: RMMDSIUQDCZNSI-UHFFFAOYSA-N
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Description

“(2-((Bis(2-methoxyethyl)amino)methyl)phenyl)boronic acid” is a boronic acid derivative. Boronic acids are highly valuable building blocks in organic synthesis . They are often used in Suzuki-Miyaura coupling, a widely applied transition metal catalyzed carbon-carbon bond forming reaction .


Molecular Structure Analysis

The molecular formula of “this compound” is C13H22BNO4 . The average mass is 267.129 Da and the monoisotopic mass is 267.164185 Da .

Scientific Research Applications

Catalysis and Organic Synthesis

Boronic acids are pivotal in catalysis, especially in facilitating amidation reactions between carboxylic acids and amines. For instance, 2,4-Bis(trifluoromethyl)phenylboronic acid has been highlighted for its effectiveness as a catalyst in dehydrative amidation, which is crucial for α-dipeptide synthesis (Wang, Lu, & Ishihara, 2018). This showcases the potential of boronic acids in peptide bond formation, a foundational process in the synthesis of proteins and peptides.

Therapeutic Applications

Boronic acid compounds have been explored for their therapeutic potential, particularly in cancer treatment. A study synthesized di-Schiff based boronic structures, investigating their anticancer applications. These compounds demonstrated varying degrees of activity against Ishikawa endometrial cancer cells, with some showing significant efficacy (Salih, 2019). This suggests the potential of boronic acids and their derivatives in developing novel anticancer agents.

Material Science and Fluorescence

Boronic acids have been utilized in the development of materials with unique properties, such as ultra-high Stokes shift fluorescence. The synthesis of 9-(2,6-bis(methoxymethyl)phenyl) borafluorene (BMMP-BF) illustrates this application. BMMP-BF exhibits a high Stokes shift, making it valuable for fluorescence-based applications (Cassidy et al., 2018). Such materials are crucial in sensors, bioimaging, and other technologies requiring fluorescent labeling.

Mechanism of Action

Target of Action

The primary target of the compound (2-((Bis(2-methoxyethyl)amino)methyl)phenyl)boronic acid is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .

Mode of Action

The this compound interacts with its targets through a process known as transmetalation . In the Suzuki–Miyaura coupling reaction, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

The this compound affects the Suzuki–Miyaura cross-coupling pathway . This pathway involves the conjoining of chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The compound plays a crucial role in this pathway by acting as a relatively stable, readily prepared, and generally environmentally benign organoboron reagent .

Result of Action

The result of the action of this compound is the formation of new carbon–carbon bonds via the Suzuki–Miyaura cross-coupling reaction . This reaction is exceptionally mild and functional group tolerant .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, the pH strongly influences the rate of the reaction, which is considerably accelerated at physiological pH . Therefore, care must be taken when considering these boronic pinacol esters for pharmacological purposes .

Safety and Hazards

Boronic acids and their derivatives are considered hazardous by the 2012 OSHA Hazard Communication Standard . They can be harmful if swallowed . Therefore, care must be taken when handling these compounds .

properties

IUPAC Name

[2-[[bis(2-methoxyethyl)amino]methyl]phenyl]boronic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22BNO4/c1-18-9-7-15(8-10-19-2)11-12-5-3-4-6-13(12)14(16)17/h3-6,16-17H,7-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMMDSIUQDCZNSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=CC=C1CN(CCOC)CCOC)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22BNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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